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Compound of Interest

Compound Name: Undecane-1,4-diol

Cat. No.: B15342853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for undecane-1,4-diol (CAS No. 4272-02-0). Due to the limited availability of publicly

accessible spectra for this specific compound, this document outlines the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the

known spectral characteristics of analogous long-chain aliphatic diols. Furthermore, detailed

experimental protocols for acquiring such data are provided to guide researchers in their

analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for undecane-1,4-diol. These

predictions are derived from established principles of spectroscopy and data from similar

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the

protons near the hydroxyl groups and a large, complex signal for the long alkyl chain.
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Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~3.6 - 3.8 Multiplet 1H H-4 (CH-OH)

~3.6 Triplet 2H H-1 (CH₂-OH)

~1.4 - 1.6 Multiplet 4H H-2, H-5

~1.2 - 1.4 Multiplet 12H H-3, H-6 to H-10

~0.9 Triplet 3H H-11 (CH₃)

Variable Broad Singlet 2H OH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will distinguish the carbon atoms based on

their chemical environment, particularly the carbons bearing the hydroxyl groups.

Predicted Chemical Shift (δ, ppm) Assignment

~70 - 75 C-4 (CH-OH)

~60 - 65 C-1 (CH₂-OH)

~35 - 40 C-2, C-5

~22 - 32 C-3, C-6 to C-10

~14 C-11 (CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of undecane-1,4-diol is expected to be dominated by absorptions from the

hydroxyl groups and the alkyl backbone.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3200 - 3500 Strong, Broad
O-H stretch (hydrogen-

bonded)

2850 - 2960 Strong C-H stretch (alkane)

1450 - 1470 Medium C-H bend (alkane)

1050 - 1260 Strong C-O stretch

Mass Spectrometry (MS)
The mass spectrum, typically acquired via electron ionization (EI), will likely show a weak or

absent molecular ion peak with characteristic fragmentation patterns.

m/z Relative Intensity Proposed Fragment

188 Low to Absent [M]⁺ (Molecular Ion)

170 Medium [M - H₂O]⁺

152 Medium [M - 2H₂O]⁺

Various High
Alkyl chain fragments (e.g.,

CₙH₂ₙ₊₁)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

long-chain diol like undecane-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

Undecane-1,4-diol sample
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Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of the undecane-1,4-diol sample in approximately

0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and number of scans.

Acquire the ¹H NMR spectrum.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.
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Set the appropriate spectral width, acquisition time, and a larger number of scans (due to

the lower natural abundance of ¹³C).

Acquire the proton-decoupled ¹³C NMR spectrum.

Process and reference the spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Undecane-1,4-diol sample

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of

the empty ATR accessory. This will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid undecane-1,4-diol sample onto the

ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing: The software will automatically perform a background subtraction.

Peak Analysis: Identify the characteristic absorption bands and their corresponding

vibrational modes.
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Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Undecane-1,4-diol sample

Volatile solvent (e.g., methanol, dichloromethane)

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

Vials

Procedure for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of the undecane-1,4-diol sample in a volatile

solvent.

GC Method Setup:

Select a suitable GC column (e.g., a non-polar or mid-polar column).

Set the oven temperature program to ensure separation and elution of the compound.

Set the injector temperature and transfer line temperature.

MS Method Setup:

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

Set the mass range to be scanned (e.g., m/z 40-400).

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the

GC. The data acquisition will be triggered by the injection.

Data Analysis:
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Examine the total ion chromatogram (TIC) to identify the peak corresponding to

undecane-1,4-diol.

Extract the mass spectrum for that peak.

Identify the molecular ion peak (if present) and the major fragment ions.

Propose fragmentation pathways consistent with the observed spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like undecane-1,4-diol.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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